3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H21BrN4OS and its molecular weight is 481.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (CAS Number: 1115286-18-4) is a novel derivative of the oxadiazole family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H21BrN4OS with a molecular weight of 481.4 g/mol. The structure features a bromophenyl group and a pyridazinyl thioether moiety, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C23H21BrN4OS |
Molecular Weight | 481.4 g/mol |
CAS Number | 1115286-18-4 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that oxadiazole derivatives displayed potent activity against E. coli and C. albicans, with some compounds exhibiting exceptional anti-biofilm activity against Pseudomonas aeruginosa .
Anticancer Properties
The anticancer potential of oxadiazole derivatives is well-documented. Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
In vitro studies have indicated that modifications to the oxadiazole structure can enhance cytotoxicity. Notably, compounds with halogen substitutions often display increased activity due to enhanced interactions with cellular targets .
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating pro-apoptotic proteins such as p53 and caspases .
- Antimicrobial Mechanisms : The presence of electron-withdrawing groups like bromine can enhance the interaction of these compounds with microbial cell membranes or specific enzymes critical for microbial survival .
Study on Anticancer Activity
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against MCF-7 cells. The most potent compound exhibited an IC50 value of 15.63 µM, comparable to standard chemotherapeutics like Tamoxifen . The study highlighted that structural modifications significantly influenced the biological efficacy.
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives, including those structurally related to the target compound. Results showed that certain derivatives had minimal inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, indicating promising antimicrobial potential .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWZOYPSLQJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.